

solubility of "2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane"

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

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An In-depth Technical Guide to the Solubility of **2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane**, a key building block in organic synthesis and medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from analogous boronic acid esters to predict its solubility profile. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility parameters in their solvents of interest.

Boronic acid derivatives, including neopentyl glycol esters like **2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane**, are integral to the development of novel therapeutics and are widely used in cross-coupling reactions.^[1] A thorough understanding of their solubility is critical for optimizing reaction conditions, designing purification strategies, and formulating active pharmaceutical ingredients.

Predicted Solubility Profile

Based on the behavior of analogous compounds like phenylboronic acid pinacol ester, **2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane** is expected to exhibit good solubility in a range of common organic solvents. The esterification of the boronic acid moiety generally enhances solubility in less polar solvents compared to the parent 4-bromophenylboronic acid. [2][3] The solubility is anticipated to be influenced by solvent polarity, temperature, and the potential for hydrogen bonding.

Table 1: Predicted Qualitative Solubility of **2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane** in Common Solvents

Solvent Class	Representative Solvents	Predicted Solubility	Rationale and Remarks
Ethers	Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane	High	Boronic acid esters generally show good solubility in ethereal solvents.[2]
Ketones	Acetone, 3-Pentanone	High	Phenylboronic acid esters exhibit high solubility in ketones. [2]
Halogenated	Chloroform, Dichloromethane (DCM)	High	Chloroform is noted to be a good solvent for similar pinacol esters. [2]
Aprotic Polar	Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)	Moderate to High	These solvents are generally effective for a wide range of organic compounds.
Hydrocarbons	Heptane, Hexane, Methylcyclohexane	Low to Moderate	Non-polar hydrocarbons are expected to be poorer solvents.[2]
Alcohols	Methanol, Ethanol	Moderate	Potential for transesterification with the boronic ester, especially with heating or catalysis.
Water	Water	Very Low	The compound is largely non-polar; however, slow hydrolysis to the more water-soluble boronic acid can occur.[4]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following dynamic method, adapted from procedures for similar boronic esters, is recommended.[2][5] This method relies on visual or instrumental determination of the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Materials and Equipment

- **2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane** (high purity)
- Anhydrous solvents of interest
- Sealed glass tubes or vials
- Heating block or oil bath with precise temperature control and stirring capabilities
- Thermometer or temperature probe (calibrated)
- Analytical balance (± 0.1 mg)
- Luminance probe or laser scattering system for turbidity detection (optional, for higher precision)

Procedure

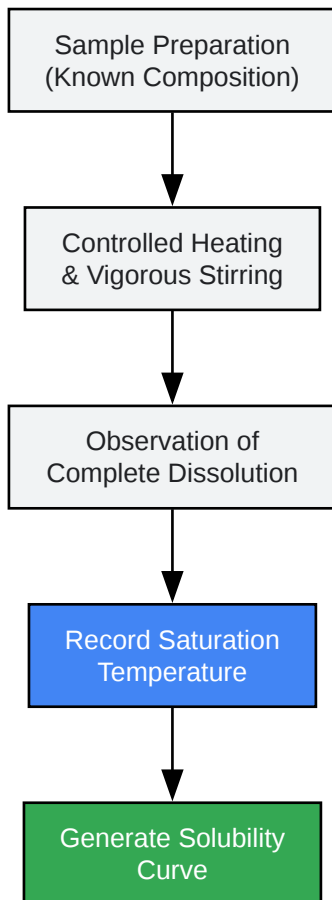
- Sample Preparation:
 - Accurately weigh a specific amount of **2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane** into a series of sealable glass tubes.
 - To each tube, add a precise volume or mass of the desired solvent to create samples of known composition (mole fraction or mg/mL). It is advisable to prepare a range of concentrations.
- Equilibration and Dissolution:
 - Seal the tubes to prevent solvent evaporation.

- Place the tubes in the heating block/oil bath.
- Begin stirring the samples at a constant and vigorous rate.
- Slowly heat the samples at a controlled rate (e.g., 0.5 °C/min) to ensure thermal equilibrium.
- Determination of Saturation Temperature:
 - Carefully observe the samples as the temperature increases.
 - The temperature at which the last solid particles disappear is recorded as the saturation or dissolution temperature for that specific concentration.
 - For higher accuracy, a luminance probe can be used to detect the disappearance of turbidity, which corresponds to complete dissolution.[\[2\]](#)[\[5\]](#)
- Data Analysis:
 - Repeat the measurement for each concentration to ensure reproducibility.
 - Plot the solubility (in mole fraction or g/100g solvent) as a function of temperature to generate a solubility curve for each solvent.
 - The obtained data can be correlated using thermodynamic models such as the Wilson or NRTL equations if desired.[\[2\]](#)

Experimental Workflow and Logical Relationships

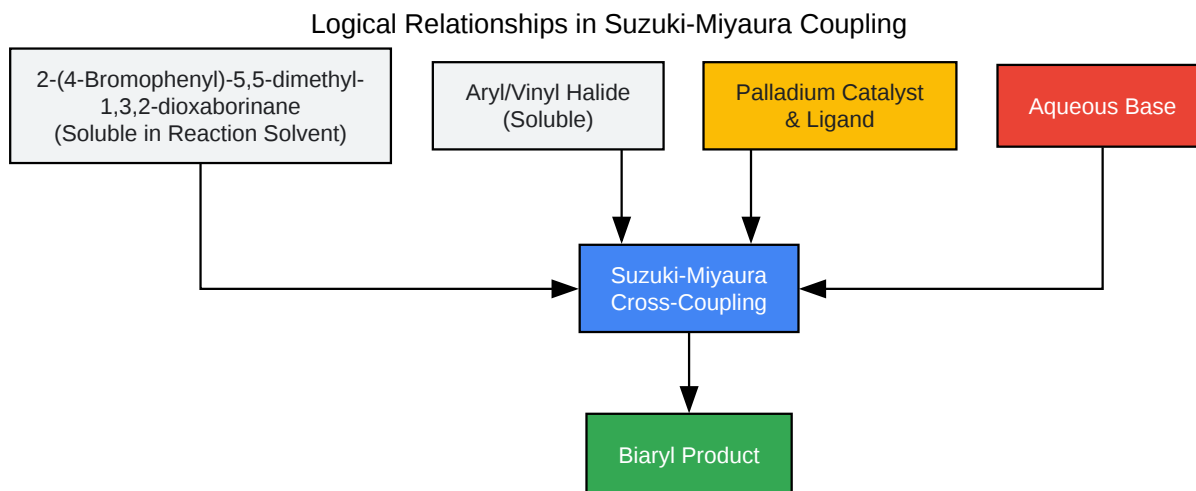
The following diagrams illustrate key workflows relevant to the handling and application of **2-(4-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane**.

Workflow for Solubility Determination



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Caption: A flowchart of the experimental workflow for determining solubility.



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Caption: Key components and their relationship in a Suzuki-Miyaura cross-coupling reaction.

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